

High-performance liquid chromatography (HPLC) analysis of Bis(trichloromethyl)sulfone

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Compound of Interest

Compound Name: *Bis(trichloromethyl)sulfone*

Cat. No.: *B130862*

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Application Notes and Protocols for the HPLC Analysis of Bis(trichloromethyl)sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichloromethyl)sulfone, also known as hexachlorodimethyl sulfone, is a broad-spectrum biocide used to control the growth of algae, bacteria, and fungi in various industrial applications.^[1] Its efficacy and presence in environmental matrices or treated materials necessitate a reliable and robust analytical method for its quantification. High-performance liquid chromatography (HPLC) offers a sensitive and specific approach for the analysis of **Bis(trichloromethyl)sulfone**.

This document provides a detailed application note and protocol for the quantitative analysis of **Bis(trichloromethyl)sulfone** using reversed-phase HPLC with UV detection. The described method is suitable for quality control, stability studies, and research applications.

Chemical Information

IUPAC Name	1,1'-sulfonylbis(1,1,1-trichloromethane)
Synonyms	Hexachlorodimethyl sulfone, N-1386 Biocide, Slimicide E
CAS Number	3064-70-8
Molecular Formula	C ₂ Cl ₆ O ₂ S
Molecular Weight	300.8 g/mol
Chemical Structure	Cl ₃ C-SO ₂ -CCl ₃

Principle of the Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Bis(trichloromethyl)sulfone** from other sample components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid to ensure good peak shape. The analyte is detected by its absorbance in the UV region. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Data Acquisition and Processing Software.
- Analytical Balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- HPLC grade acetonitrile.
- HPLC grade water.

- Phosphoric acid (85%).
- **Bis(trichloromethyl)sulfone** reference standard.

Preparation of Solutions

- Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Add phosphoric acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 μm filter and degas prior to use. For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid.[\[2\]](#)
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh approximately 10 mg of **Bis(trichloromethyl)sulfone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 $\mu\text{g/mL}$).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

- Accurately weigh a known amount of the homogenized sample.
- Extract the analyte with a suitable solvent, such as acetonitrile, using techniques like sonication or shaking.
- Centrifuge or filter the extract to remove particulate matter.
- Dilute the extract with the mobile phase to a concentration within the calibration range.

HPLC Operating Conditions

Parameter	Recommended Condition
Column	C18 (150 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detector Wavelength	210 nm
Run Time	Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC method for the analysis of **Bis(trichloromethyl)sulfone**.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$

Table 2: Method Validation Parameters

Parameter	Result
Retention Time (min)	~ 4.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	≥ 0.999
Limit of Detection (LOD) (µg/mL)	0.3
Limit of Quantitation (LOQ) (µg/mL)	1.0
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	≤ 2.0%

Stability Indicating Properties and Degradation Pathway

A forced degradation study is crucial to establish the stability-indicating nature of an analytical method. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.

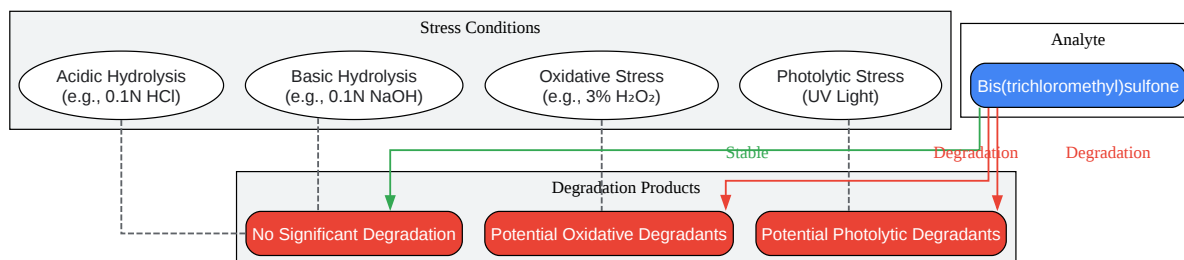
Bis(trichloromethyl)sulfone has been reported to be stable to hydrolysis at pH 5, 7, and 9.^[2] Therefore, significant degradation is not expected under these conditions. Degradation pathways under oxidative and photolytic stress should be investigated to ensure the method can separate the intact drug from any potential degradants.

Mandatory Visualizations



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Caption: Experimental workflow for HPLC analysis of **Bis(trichloromethyl)sulfone**.



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Caption: Conceptual degradation pathways of **Bis(trichloromethyl)sulfone**.

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References

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- 2. Bis(TRICHLOROMETHYL) SULFONE | C₂Cl₆O₂S | CID 62478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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